
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromomethoxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to form 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated compound is then reacted with piperidine in the presence of a base to form 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine.
Cyanation: Finally, the piperidine derivative undergoes cyanation using a suitable cyanating agent, such as sodium cyanide, to yield 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: 2-formyl-5-methoxybenzylpiperidine-4-carbonitrile or 2-carboxy-5-methoxybenzylpiperidine-4-carbonitrile.
Reduction: 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-amine.
Substitution: 1-[(2-azido-5-methoxyphenyl)methyl]piperidine-4-carbonitrile or 1-[(2-thio-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Scientific Research Applications
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromomethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-fluoro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-iodo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
Uniqueness
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C14H17BrN2O |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3 |
InChI Key |
ACNYPTWVZGKMSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


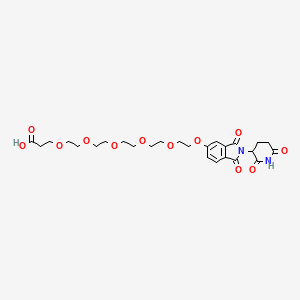

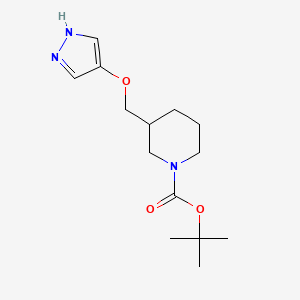
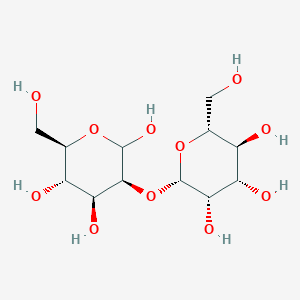
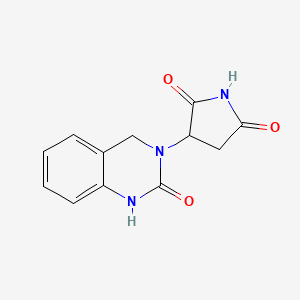

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
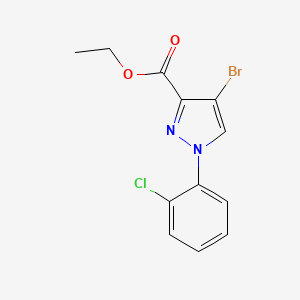

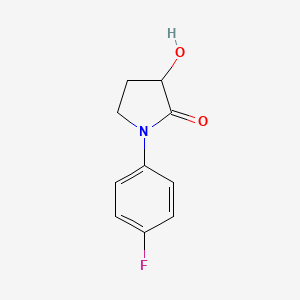
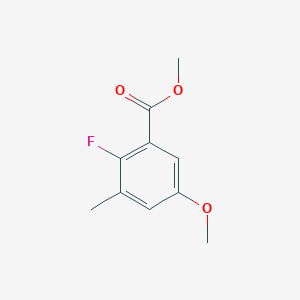
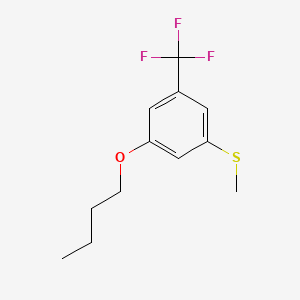

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
